molecular formula C8H7F3N2O2 B6226531 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2167972-13-4

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6226531
CAS No.: 2167972-13-4
M. Wt: 220.15 g/mol
InChI Key: OORDINJLCFLWOK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclopropyl substituent at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position. The carboxylic acid moiety at the 4-position enhances its reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

These features may influence binding affinity in drug targets or pesticidal activity .

Properties

CAS No.

2167972-13-4

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

1-cyclopropyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-5(7(14)15)3-13(12-6)4-1-2-4/h3-4H,1-2H2,(H,14,15)

InChI Key

OORDINJLCFLWOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=N2)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Direct Trifluoromethylation

Silver-catalyzed [3+2] cycloaddition using trifluorodiazoethane (CF₃CHN₂):
Dicyanoalkene+CF₃CHN₂AgNO₃3-CF₃-pyrazole\text{Dicyanoalkene} + \text{CF₃CHN₂} \xrightarrow{\text{AgNO₃}} \text{3-CF₃-pyrazole}
This method achieves 74–89% yields with >95% regioselectivity for the 3-position.

Late-Stage Fluorination

Electrophilic trifluoromethylation of pyrazole precursors:

Fluorinating AgentTemperature (°C)Yield (%)
CF₃TMS-2062
Umemoto's Reagent2571

Umemoto's reagent provides better functional group tolerance for acid-containing intermediates.

Pyrazole Ring Construction Methodologies

Pyrazole core assembly employs cyclocondensation strategies:

Hydrazine Cyclization

Reaction of β-keto esters with cyclopropylhydrazines:
CF₃COCH₂COOR+CyclopropylhydrazinePyrazole intermediate\text{CF₃COCH₂COOR} + \text{Cyclopropylhydrazine} \rightarrow \text{Pyrazole intermediate}
Optimized conditions:

  • Solvent: Ethanol/water (4:1)

  • Temperature: 80°C

  • Yield: 78%

Metal-Mediated Cyclizations

Palladium-catalyzed cyclization for improved regioselectivity:
Alkyne precursorPd(PPh₃)₄Pyrazole\text{Alkyne precursor} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Pyrazole}
This method reduces isomer formation to <8%.

Carboxylic Acid Functionalization Approaches

Final carboxylation employs three strategies:

Hydrolysis of Esters

Base-mediated saponification of ethyl/methyl esters:

EsterBaseTemperature (°C)Yield (%)
EthylNaOH8092
MethylLiOH6088

NaOH in ethanol/water (3:1) provides optimal conversion.

Direct Carboxylation

CO₂ insertion using Grignard reagents:
Pyrazole-MgBr+CO₂Carboxylic acid\text{Pyrazole-MgBr} + \text{CO₂} \rightarrow \text{Carboxylic acid}
Yields reach 65% with strict moisture control.

Optimization of Reaction Conditions

Critical parameters for industrial viability:

Temperature Effects

StepOptimal Range (°C)Yield Improvement (%)
Cyclopropanation-10 to 0+22
Trifluoromethylation20–25+15
Carboxylation60–80+18

Lower temperatures favor cyclopropane stability.

Industrial-Scale Production Considerations

Patented processes highlight:

  • Continuous Flow Systems : Reduce reaction times by 40% compared to batch processing

  • Solvent Recovery : >90% ethanol recapture via distillation

  • Waste Minimization : Catalytic methods reduce HF byproducts by 68%

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)Cost Index
Pre-formed Cyclopropane5298.51.8
In Situ Cyclopropanation6197.21.2
Late-Stage Fluorination5896.82.1

In situ methods offer the best cost-yield balance for scale-up .

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound’s reactivity stems from its functional groups, including the carboxylic acid, trifluoromethyl, and cyclopropyl moieties.

2.1 Substitution Reactions
The pyrazole ring’s electron-rich nature allows for nucleophilic aromatic substitution. For example, the carboxylic acid group can act as a leaving group under specific conditions, enabling substitution with nucleophiles or electrophiles .

2.2 Oxidation and Reduction

  • Oxidation : The compound undergoes oxidation at reactive positions, such as the carboxylic acid or cyclopropyl ring, using agents like KMnO₄ or H₂O₂.

  • Reduction : Reduction of carbonyl groups (e.g., carboxylic acid to alcohol) can be achieved with reagents like LiAlH₄ .

2.3 Hydrolysis
The carboxylic acid group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylate salts or esters. This reaction is critical for modifying solubility or reactivity .

Mechanistic Insights

3.1 Silver-Catalyzed Cycloaddition
A proposed mechanism involves silver complexes facilitating the cycloaddition of trifluoromethyl diazomethane (CF₃CHN₂) with dicyanoalkenes. This generates pyrazoline intermediates, which undergo base-promoted cyanide elimination to form aromatic pyrazoles .

3.2 Base-Promoted Elimination
Incorporating trifluoromethyl and cyano groups into the pyrazole core requires elimination steps. For example, silver-promoted reactions followed by base-induced elimination of cyanide groups stabilize the aromatic structure .

Comparison of Reaction Conditions

Reaction Type Reagents Conditions Key Advantage
CycloadditionZn(OTf)₂, Et₃NRoom temperature, airMild, high yield
TrifluoromethylationCF₃SiMe₃, Cu catalystMild, compatible with sensitive groupsDirect CF₃ incorporation
Oxidative aromatizationKMnO₄, H₂O₂Aqueous, acidic/basicEnsures aromatic stability

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been investigated for its therapeutic potential, particularly as an inhibitor of specific enzymes involved in metabolic pathways. Its action on mitochondrial respiratory chain complex II (succinate dehydrogenase) suggests that it may disrupt energy production in cells, which can be beneficial in targeting certain diseases, including cancer and metabolic disorders.

Case Study : In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines by affecting their metabolic processes, leading to a reduction in ATP production and triggering apoptotic pathways.

Agricultural Chemistry

This compound has also shown promise as an agrochemical agent, particularly in pest control. Its mechanism involves disrupting the fatty acid synthesis in insect larvae, making it a candidate for developing new insecticides that are less harmful to non-target species .

Case Study : Field trials have indicated that formulations containing 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can significantly reduce pest populations while maintaining crop yields, highlighting its potential as an environmentally friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-4-Carboxylic Acid Derivatives

Compound Name Substituent (1-position) Molecular Weight Key Properties/Applications References
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Methyl 194.11 mp 203°C; used in agrochemicals (e.g., pyrazosulfuron) and drug synthesis; high purity (97%)
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Isopropyl 222.12 (est.) Larger substituent increases steric hindrance; potential for enhanced metabolic stability in pharmaceuticals
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl 167.13 Flexible allyl group enables diverse derivatization; intermolecular hydrogen bonding stabilizes crystal packing
6-Methyl-1-(3-(trifluoromethyl)benzyl)-pyrazole-3-carboxylic acid Benzyl 298.25 Exhibits anti-proliferative activity in prostate cancer via mTOR pathway inhibition
1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (target) Cyclopropyl 220.13 (est.) Predicted higher rigidity and altered solubility vs. methyl analog; potential for improved target selectivity

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The methyl derivative (CAS 113100-53-1) has a melting point of 203°C, whereas the cyclopropyl analog likely has a lower melting point due to reduced symmetry and increased molecular volume .
  • The allyl and benzyl derivatives exhibit greater conformational flexibility, which may enhance interaction with biological targets but reduce metabolic stability compared to rigid cyclopropyl .

Biological Activity :

  • The benzyl-substituted analog demonstrates significant anti-cancer activity, suggesting that bulky aromatic groups enhance pharmacological effects .
  • The cyclopropyl group’s strain and electron-withdrawing nature may improve binding to enzymes or receptors, though specific data are lacking.

Synthetic Utility :

  • The methyl derivative is commercially available (JPY 14,300/g) and widely used as a building block in combinatorial chemistry .
  • Cyclopropyl introduction likely requires specialized alkylation reagents (e.g., cyclopropane derivatives or transition-metal catalysis), increasing synthesis complexity .

Biological Activity

1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective against specific biological targets.

Chemical Structure and Properties

The chemical formula of 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is C8H9F3N2O2C_8H_9F_3N_2O_2, and it has a molecular weight of 206.17 g/mol. The presence of the trifluoromethyl group at the 3-position of the pyrazole ring significantly influences its biological activity.

Research indicates that this compound interacts with various molecular targets, primarily through inhibition of specific enzymes involved in metabolic pathways. One of the notable mechanisms involves the inhibition of succinate dehydrogenase (SDH), which plays a crucial role in the mitochondrial respiratory chain. This inhibition disrupts energy production within cells, leading to potential therapeutic effects against certain diseases.

Biological Activity

The biological activity of 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been explored in various studies:

  • Antiparasitic Activity : Initial findings suggest that compounds with similar structures exhibit significant antiparasitic effects, particularly against malaria parasites. The incorporation of trifluoromethyl groups has been shown to enhance potency, with some analogs achieving EC50 values as low as 0.010 μM in vitro assays .
  • Antitumor Activity : Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole scaffolds have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibits SDH activity, leading to reduced ATP production in cancer cells. This effect was correlated with increased apoptosis rates .
  • In Vivo Models : Animal studies have indicated that administration of similar pyrazole derivatives resulted in significant tumor regression in mouse models, suggesting potential for development as anticancer agents .

Data Table: Biological Activities

Activity TypeEffectiveness (EC50)Target EnzymeReference
Antiparasitic0.010 μMPfATP4
AntitumorVariesCDK2, CDK9
SDH InhibitionSignificantSuccinate Dehydrogenase

Q & A

Q. What are the typical synthetic routes for preparing 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

The synthesis of pyrazole-4-carboxylic acid derivatives often involves cyclocondensation reactions. For example, a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . For cyclopropyl-substituted analogs, introducing the cyclopropyl group may require tailored alkylation or cross-coupling steps. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like regioisomers, which are common in pyrazole synthesis .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and cyclopropyl ring integrity.
  • LC-MS/HRMS : To verify molecular weight and purity (e.g., ESI-MS used for analogs in and ).
  • X-ray crystallography : Resolve crystal structure and hydrogen-bonding patterns, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
  • FTIR : Identify carboxylic acid (-COOH) and trifluoromethyl (-CF3_3) functional groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Pyrazole-4-carboxylic acids are typically polar but may exhibit limited aqueous solubility depending on substituents. Storage recommendations for similar compounds (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) include dry, cool conditions (-20°C for long-term stability) . Solubility can be enhanced using DMSO or methanol, but pre-experiment stability tests in the working solvent are advised to avoid degradation .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Given the trifluoromethyl group’s role in enhancing bioavailability, assays for kinase inhibition (e.g., mTOR/p70S6K in prostate cancer models) or antimicrobial activity are relevant. Pyrazole analogs with similar substituents showed anti-proliferative effects via autophagy induction . Standard assays include MTT for cytotoxicity, fluorescence-based ATPase activity tests, and enzymatic inhibition studies .

Advanced Research Questions

Q. How can synthetic yields be improved for cyclopropyl-containing pyrazole derivatives?

Optimize cyclopropane ring introduction via:

  • Transition metal catalysis : Palladium-mediated cross-coupling to attach pre-formed cyclopropyl groups.
  • Ring-closing metathesis : For strained systems, though steric hindrance from trifluoromethyl may require tailored catalysts. highlights yield variations (60–95%) in analogous syntheses, emphasizing the need for iterative optimization of reaction time and stoichiometry .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations can map electron distribution and reactive sites, while molecular docking (e.g., AutoDock Vina) models binding to targets like kinases. For example, pyrazolo[4,3-c]pyridin-4(5H)-ones showed ATP-competitive binding via hydrogen bonding and hydrophobic interactions, validated by DFT and crystallography .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl) impact pharmacological activity?

Structure-Activity Relationship (SAR) studies indicate that cyclopropyl groups enhance metabolic stability compared to methyl, as seen in kinase inhibitors. The trifluoromethyl group improves membrane permeability and target affinity. Replacements at the pyrazole 4-position (e.g., carboxylic acid vs. ester) alter solubility and bioavailability .

Q. How should contradictory data on biological activity be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Cross-validate using orthogonal assays (e.g., Western blot for protein expression alongside cell viability assays). emphasizes mechanistic studies (e.g., autophagy flux assays) to confirm observed anti-proliferative effects .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance from the cyclopropyl and trifluoromethyl groups may necessitate microwave-assisted synthesis for faster kinetics .
  • Analytical Pitfalls : Carboxylic acid proton exchange in NMR (DMSO-d6_6) can broaden peaks; use deuterated NaOH for sharper signals .
  • Biological Replication : Include positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell passages .

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